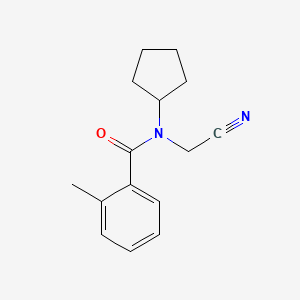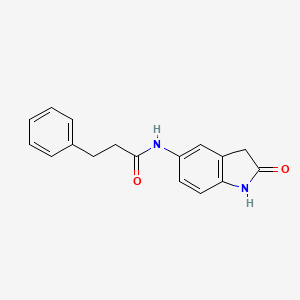
N-(2-oxoindolin-5-yl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-oxoindolin-5-yl)-3-phenylpropanamide” would depend on its exact structure. Similar compounds have been reported with various properties.Scientific Research Applications
Antitumor Activity
N-(2-oxoindolin-5-yl)-3-phenylpropanamide: and related derivatives have been investigated for their antitumor properties. Specifically, two series of novel compounds were synthesized: (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides . These compounds exhibited notable cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some compounds were as effective as the positive control PAC-1, the first procaspase-3 activating compound. Compound 4o demonstrated three- to five-fold greater cytotoxicity than PAC-1 in these cell lines.
Cell Cycle Regulation
Several of the compounds, such as 4f, 4h, 4n, 4o , and 4p , were found to accumulate U937 cells in the S phase of the cell cycle. This effect suggests that they interfere with cell division, making them potential candidates for cell cycle regulation .
Apoptosis Induction
Apoptosis (programmed cell death) is crucial for maintaining normal cellular growth and preventing tumor formation. The representative compounds 4f, 4h, 4n, 4o , and 4p , especially 4o , significantly induced late cellular apoptosis. Targeting apoptosis pathways is a common strategy in anticancer drug development .
Src Kinase Inhibition
While not directly related to cancer, other derivatives of N-(2-oxoindolin-5-yl)-3-phenylpropanamide have been evaluated for their inhibitory activity against Src kinase. Src kinases play essential roles in cell signaling and are implicated in various diseases, including cancer. These derivatives may have potential therapeutic applications in Src-related conditions .
Template for Anticancer Agent Design
Compound 4o , with its potent cytotoxicity, could serve as a template for designing novel anticancer agents. Researchers can explore modifications to enhance efficacy and specificity while minimizing side effects .
Other Applications
Although the primary focus has been on cancer-related research, further investigations may reveal additional applications for this compound. Its unique structure and biological activity make it an intriguing candidate for further exploration.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit notable cytotoxicity toward human cancer cell lines , suggesting potential targets within these cells.
Mode of Action
Similar compounds have been shown to induce late cellular apoptosis , suggesting that N-(2-oxoindolin-5-yl)-3-phenylpropanamide may interact with its targets to trigger programmed cell death.
Biochemical Pathways
Based on the reported induction of apoptosis by similar compounds , it can be inferred that N-(2-oxoindolin-5-yl)-3-phenylpropanamide may influence pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have been reported to induce late cellular apoptosis , suggesting that N-(2-oxoindolin-5-yl)-3-phenylpropanamide may have similar effects.
Safety and Hazards
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(9-6-12-4-2-1-3-5-12)18-14-7-8-15-13(10-14)11-17(21)19-15/h1-5,7-8,10H,6,9,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYVMNHUUCSLAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



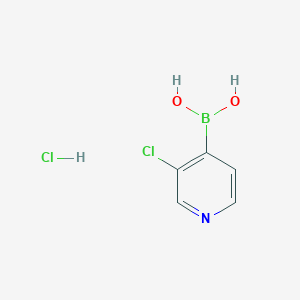
![N-(2-cyclohex-1-en-1-ylethyl)-4-[(4-methyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2592323.png)

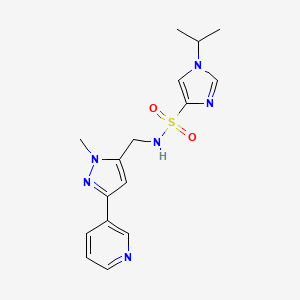
![[1-(3-acetylanilino)-1-oxopropan-2-yl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2592326.png)

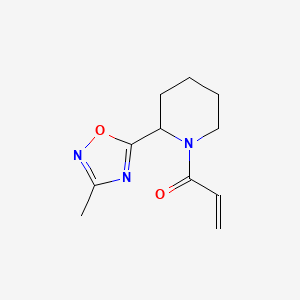
![methyl 2-[2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2592333.png)
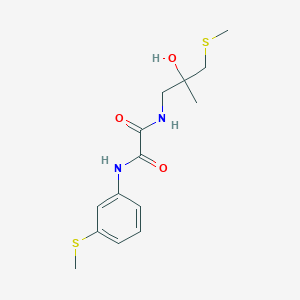
![N-(5-chloro-2-methoxyphenyl)-2-[[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl]-methylamino]acetamide](/img/structure/B2592336.png)
![Methyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2592339.png)
